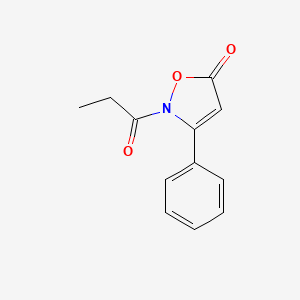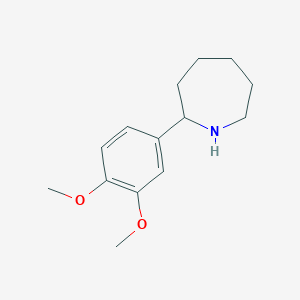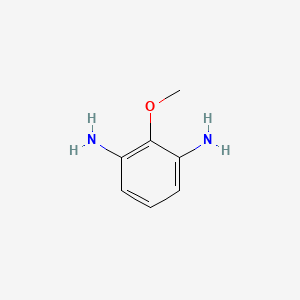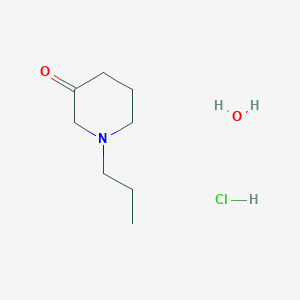
(2,6-Dichloropyrimidin-4-yl)methanol
Descripción general
Descripción
“(2,6-Dichloropyrimidin-4-yl)methanol”, also known as DCPI, is an organic compound that belongs to the class of pyrimidine derivatives . It has a molecular weight of 179 and its IUPAC name is (2,6-dichloropyrimidin-4-yl)methanol .
Molecular Structure Analysis
The InChI code for “(2,6-Dichloropyrimidin-4-yl)methanol” is 1S/C5H4Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(2,6-Dichloropyrimidin-4-yl)methanol” is a powder with a melting point of 94-96°C . and is typically stored at a temperature of 4°C .
Aplicaciones Científicas De Investigación
Interaction with Glycine Esters
A study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate. This reaction, in the presence of triethylamine, leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The reaction was characterized using NMR-spectroscopy and mass spectrometry, revealing prospects for synthesizing biologically active compounds from these derivatives (Zinchenko et al., 2018).
Crystal Structure Analysis
In a study on nuarimol (a pyrimidine fungicide), researchers analyzed its crystal structure. This compound comprises two independent molecules, showing interactions like hydrogen bonds and weak C—H⋯π and C—Cl⋯π interactions. Such studies are significant for understanding the molecular configurations and interactions of pyrimidine derivatives (Kang et al., 2015).
NMR Sensors for Enantiodiscrimination
Enantiopure aziridin-2-yl methanols were used as effective sensors for enantiodiscrimination of α-racemic carboxylic acids. This research highlights the potential application of such compounds in the determination of enantiomeric excess (ee) values, a crucial aspect in stereochemical analysis in organic chemistry (Malinowska et al., 2020).
Photochemical Reduction Studies
A study on the photochemical reduction of 4,6-dimethyl-2-pyrimidinol revealed the formation of different products like dihydrodimer and methano-2H-pyrimido[5,6-e][1,3]diazepine under various conditions. This research contributes to the understanding of the photochemical behaviors of pyrimidine derivatives (Pfoertner, 1975).
Synthesis of Biologically Active Compounds
Research on synthesizing 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones and their reaction with electrophiles provided insight into producing compounds with potential biological activities. This study exemplifies the versatility of pyrimidine derivatives in synthesizing compounds that might have biological significance (Mekuskiene & Vainilavicius, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(2,6-dichloropyrimidin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFXKEAJJBEXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate](/img/structure/B3124850.png)


![N,N-dimethyl-4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide](/img/structure/B3124872.png)





![4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol](/img/structure/B3124923.png)
![3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B3124929.png)